Linderone
Description
Taxonomic Classification of Lindera Species Producing this compound
This compound is predominantly isolated from select species within the Lindera genus, which comprises approximately 80–100 species of aromatic shrubs and trees. The table below outlines key species documented to produce this compound:
| Species | Taxonomic Classification | This compound Yield (mg/kg dry weight) | Primary Plant Part |
|---|---|---|---|
| Lindera aggregata | Kingdom: Plantae; Family: Lauraceae | 12.8 ± 1.2 | Roots |
| Lindera erythrocarpa | Order: Laurales; Genus: Lindera | 9.4 ± 0.8 | Bark |
| Lindera oxyphylla | Class: Magnoliopsida; Species: oxyphylla | 7.1 ± 0.6 | Leaves |
These species are dioecious, with morphological characteristics including alternate leaves, pseudo-umbellate inflorescences, and drupe fruits containing single seeds. The biosynthesis of this compound occurs primarily in specialized parenchyma cells, with highest concentrations observed in root bark tissues during late summer.
Ethnopharmacological Significance in Traditional Medicine Systems
In traditional Chinese medicine (TCM), Lindera aggregata roots (Wuyao) have been used since the Han Dynasty (206 BCE–220 CE) to regulate Qi, alleviate abdominal pain, and treat urinary disorders. Classical texts like Shennong Bencao Jing describe its warming properties and affinity for the liver and kidney meridians. Modern analyses correlate these applications with this compound's observed spasmolytic effects on smooth muscle tissue and its ability to inhibit cyclooxygenase-2 (COX-2) by 78% at 50 μM concentrations.
Japanese Kampo medicine employs Lindera erythrocarpa extracts containing this compound (0.3–0.5% w/w) for treating neuroinflammatory conditions. This aligns with recent findings that this compound reduces TNF-α production by 64% in LPS-stimulated microglia through NF-κB pathway inhibition.
Biogeographical Distribution of this compound-Containing Species
The Lindera genus exhibits distinct biogeographical patterns:
| Region | Key Species | Habitat Characteristics | Conservation Status |
|---|---|---|---|
| Eastern China | L. aggregata | Subtropical montane forests | Least Concern |
| Korean Peninsula | L. erythrocarpa | Temperate mixed forests | Near Threatened |
| Southeastern USA | L. benzoin | Mesic deciduous woodlands | Secure |
Notably, L. benzoin (spicebush), native to North America, contains only trace amounts of this compound (<0.1 mg/kg), suggesting evolutionary divergence in secondary metabolite production. Optimal this compound biosynthesis occurs in species growing at altitudes of 300–800 m with annual rainfall >1,200 mm.
Properties
IUPAC Name |
4,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHHPTUDGBEHEL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C(C1=O)C(=O)C=CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=O)C(C1=O)C(=O)/C=C/C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336388 | |
| Record name | Linderone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-79-2 | |
| Record name | Linderone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Proposed Biosynthetic Sequence
-
Stilbene Oxidation : 2,5,6-Trihydroxy-3-methoxystilbene is oxidized to a p-benzoquinone derivative.
-
Baeyer-Villiger Oxidation : Introduces an oxygen atom, forming oxepine-dione intermediates (e.g., lindoxepine A).
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Ring Contraction : Hydroperoxy-mediated contraction generates cyclopentenedione cores.
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Methylation : SAM-dependent methylation finalizes methylthis compound.
Comparative Analysis of Synthetic Methods
The table below contrasts key preparation strategies:
*Yield based on plant dry weight.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Properties
Linderone exhibits a range of pharmacological properties that make it a candidate for therapeutic use in various medical conditions.
Anti-inflammatory Effects
Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced BV2 microglial cells. This inhibition occurs through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in the inflammatory response .
Neuroprotective Effects
This compound's neuroprotective capabilities have been demonstrated in studies involving HT22 neuronal cells. It mitigates oxidative stress induced by glutamate and enhances cell viability, suggesting its potential role in treating neurodegenerative diseases . The compound activates the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative damage .
Antioxidant Activity
The antioxidant properties of this compound contribute significantly to its therapeutic profile. It exhibits a capacity to scavenge free radicals, thereby reducing oxidative stress within cells. This activity is particularly relevant in contexts where oxidative stress contributes to disease pathology .
NF-κB Pathway Inhibition
This compound inhibits the nuclear translocation of p65, a component of the NF-κB signaling pathway, thereby reducing inflammation in microglial cells exposed to LPS . This pathway is pivotal in mediating inflammatory responses and is a target for anti-inflammatory therapies.
Activation of Nrf2 Pathway
The activation of the Nrf2 pathway by this compound leads to increased expression of antioxidant enzymes such as HO-1. This mechanism not only protects neurons from oxidative damage but also suggests a broader application in managing conditions characterized by oxidative stress .
Case Studies and Research Findings
Several studies have documented the applications of this compound, showcasing its efficacy across different biological contexts.
Potential Applications
Given its pharmacological properties, this compound has potential applications in:
- Neurodegenerative Disease Therapies: Due to its neuroprotective effects.
- Anti-inflammatory Treatments: Particularly for conditions involving chronic inflammation.
- Antioxidant Supplements: As a natural product for enhancing cellular defense mechanisms.
Mechanism of Action
The mechanism of action of Linderone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. Its methoxy and phenylprop-2-enoyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Research Findings
This compound vs. Synthetic Derivatives: Derivatives with N-amino-maleimide hydrazones exhibit 2–3× higher antifungal activity due to optimized steric and electronic properties . this compound’s anti-neuroinflammatory effects (e.g., 60.6% reduction in COX-2 at 40 µM) are unique among its analogs .
Limitations of Natural Analogs: Methylthis compound and lucidone lack broad-spectrum fungicidal activity .
Biological Activity
Linderone, a compound derived from various species of the Lindera genus, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, including data tables and case studies, to provide a comprehensive overview of this compound's biological activity.
Overview of this compound
This compound is primarily isolated from plants such as Lindera erythrocarpa and Lindera oxyphylla. It belongs to a class of compounds known as cyclopentenediones, which exhibit a range of bioactive properties. The following sections detail the biological activities attributed to this compound, including anti-inflammatory, antioxidant, and antimicrobial effects.
Anti-inflammatory Activity
Research has demonstrated that this compound possesses significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced BV2 and RAW264.7 cells, this compound and its derivatives were shown to inhibit the production of pro-inflammatory mediators.
Key Findings:
- Inhibition of Nitric Oxide Production : this compound significantly reduced nitrite production in macrophages, indicating its potential as an anti-inflammatory agent.
- Regulation of Pro-inflammatory Proteins : It inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial in the inflammatory response .
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Compound | Nitrite Production Inhibition | iNOS Expression | COX-2 Expression |
|---|---|---|---|
| This compound | Significant | Reduced | Reduced |
| Bi-linderone | Significant | Reduced | Reduced |
| Demethoxy-bi-linderone | Significant | Reduced | Reduced |
Antioxidant Activity
This compound has also been studied for its antioxidant properties. It demonstrated the ability to scavenge free radicals and reduce oxidative stress in various cell lines.
Case Study:
In a study assessing the antioxidant capacity of this compound in MCF-7 breast cancer cells, it was found that this compound effectively suppressed reactive oxygen species (ROS) production, contributing to its protective effects against oxidative damage .
Antimicrobial Activity
The antimicrobial effects of this compound have been evaluated against several pathogens. A study tested various compounds isolated from Lindera aggregata, including this compound, against bacteria and fungi.
Key Findings:
- Activity Against Fungi : this compound exhibited weak inhibitory activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 25 μg/mL to 50 μg/mL.
- Bacterial Resistance : No significant activity was observed against Bacillus subtilis, indicating selective antimicrobial properties .
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida albicans | 25 - 50 |
| Aspergillus niger | 50 |
| Bacillus subtilis | >50 |
Therapeutic Potential
Given its diverse biological activities, this compound shows promise for therapeutic applications in treating inflammatory diseases, oxidative stress-related conditions, and infections. Further research is warranted to explore its mechanisms of action and potential clinical uses.
Q & A
Q. What in vivo models best capture this compound’s dual antioxidant and anti-inflammatory effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
